REACTION_CXSMILES
|
C(N(S(F)(F)[F:7])CC)C.[Cl:10][C:11]1[N:16]=[C:15]([C:17](O)([CH3:19])[CH3:18])[C:14]([F:21])=[CH:13][N:12]=1>ClCCl>[Cl:10][C:11]1[N:16]=[C:15]([C:17]([F:7])([CH3:19])[CH3:18])[C:14]([F:21])=[CH:13][N:12]=1
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Name
|
|
Quantity
|
6.53 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)S(F)(F)F
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Name
|
|
Quantity
|
4.825 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)C(C)(C)O)F
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction is stirred at −78° C. for 30 minutes under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
is then quenched with aqueous saturated sodium bicarbonate
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Type
|
TEMPERATURE
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Details
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is warmed to room temperature
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Type
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EXTRACTION
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Details
|
The reaction mixture is extracted three times with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers are dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting crude product is purified over silica gel with a 40 minute
|
Duration
|
40 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)C(C)(C)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.23 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |